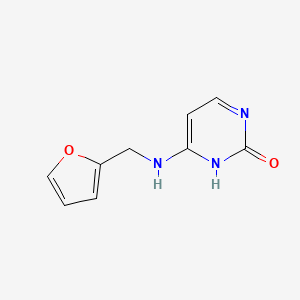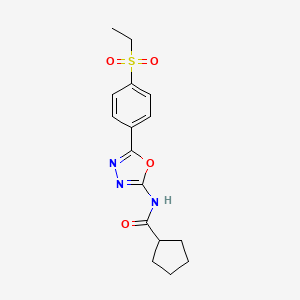
4-N-Furfurylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Aging Applications
4-N-Furfurylcytosine (FC) has been investigated for its potential anti-aging properties. Studies have shown that FC may have a significant impact in preventing skin aging. It is suggested that FC can prevent sagging of skin, loss of luster, and improve its aesthetic appearance without significantly altering the growth rate and total growth ability of the skin. This application is particularly relevant in cosmetic and dermatological research (Rolle, Markiewicz, & Barciszewski, 2015).
Effects on Yeast Aging
Further research on FC’s anti-aging effects was conducted using the yeast model Saccharomyces cerevisiae, which shares multiple conserved genes and mechanisms with humans. This study revealed that FC enhances the viability of yeast cells in a concentration-dependent manner, improves mitochondrial activity, and reduces intracellular ROS levels, indicating its potential as an antiaging agent (Pawelczak, Fedoruk-Wyszomirska, & Wyszko, 2022).
Molecular Interaction Studies
Research into the crystal structure of Mistletoe Lectin I (ML-I) from Viscum album in complex with FC has provided insights into its molecular interactions and potential applications in medicinal research, especially concerning oxidative stress and DNA modification. The binding energy and specific interactions of FC with ML-I were examined, contributing to the understanding of the specificity, inhibition, and cytotoxicity of ML-I and related ribosome-inactivating proteins (Ahmad et al., 2018).
DNA Modification Detection
A study on the detection of DNA formylation in genomic DNA of maize seedlings has shown the application of FC in developing sensitive detection methods. The research involved constructing a photoelectrochemical biosensor for detecting 5-Formylcytosine (5fC), where FC played a crucial role as a recognition reagent. This application is significant in understanding plant growth and development, as well as in environmental monitoring (Li et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-N-Furfurylcytosine (FC) is the mitochondria within cells . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. They also play a crucial role in cellular processes such as cell growth and differentiation, cell cycle, and cell death .
Mode of Action
This compound interacts with its target, the mitochondria, by enhancing their activity . This enhancement results in a reduction of intracellular reactive oxygen species (ROS) levels . ROS are chemically reactive molecules that contain oxygen and play a crucial role in cell signaling and homeostasis. When their levels become too high, they can cause damage to cells, a condition known as oxidative stress .
Biochemical Pathways
The action of this compound affects the TORC1-Sch9 signaling pathway . This pathway is involved in the regulation of cell growth and metabolism. By restricting this pathway, this compound modulates cellular metabolism, which contributes to its anti-aging properties .
Result of Action
The action of this compound results in several molecular and cellular effects. It improves the viability of yeast cells in a concentration-dependent manner . It also reduces levels of DNA damage and intracellular reactive oxygen species, enhances mitochondrial quality, and activates the proteasome . These actions mitigate the senescence phenotype, leading to the classification of this compound as a senomorphic compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in yeast models, the compound’s anti-aging effect was observed under both normal and oxidative stress conditions
Future Directions
Biochemical Analysis
Biochemical Properties
4-N-Furfurylcytosine has been shown to interact with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
This compound has been observed to have significant effects on cellular processes. It has been found to improve the viability of yeast cells in a concentration-dependent manner . Furthermore, enhanced mitochondrial activity, together with reduced intracellular ROS level, was observed in this compound-treated yeast cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the TORC1 signaling pathway. Gene expression analysis confirmed that this compound treatment resulted in the restriction of the TORC1 signaling pathway .
Temporal Effects in Laboratory Settings
It has been observed that this compound improves the viability of yeast cells in a concentration-dependent manner .
Metabolic Pathways
It has been linked to the inhibition of the TORC1-Sch9 signalling pathway and modulation of cellular metabolism .
Subcellular Localization
It has been observed to have significant effects on cellular processes, suggesting that it may be localized in areas of the cell where these processes occur .
Properties
IUPAC Name |
6-(furan-2-ylmethylamino)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h1-5H,6H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZNKEWLJJEHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847035-46-5 |
Source


|
| Record name | 4-{[(furan-2-yl)methyl]amino}-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)

![N-(sec-butyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2900761.png)
![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2900767.png)
![2-cyano-3-{3-[(2,4-dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-en-1-yl}-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2900769.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2900770.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2900772.png)

![3-(5-(1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2900774.png)
![7-cyclopentyl-5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2900777.png)
![5-[(2-Chlorophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide](/img/structure/B2900778.png)
